Ido1-IN-5 - 2166616-75-5

Ido1-IN-5

Catalog Number: EVT-3139449
CAS Number: 2166616-75-5
Molecular Formula: C23H25FN2O3
Molecular Weight: 396.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Indoleamine 2, 3-dioxygenase 1 (IDO1) is a rate-limiting metabolic enzyme that converts the essential amino acid tryptophan (Trp) into downstream catabolites known as kynurenines . IDO1 is highly expressed in multiple types of human cancer .


Synthesis Analysis

The synthesis of IDO1 inhibitors has been intensely pursued in academia and pharmaceutical companies . The connection of various linker structures to either the aryl 3- or 4-positions of the phenyl propanamide group of the parental IDO1 ligand via an ether attachment was evaluated .


Molecular Structure Analysis

Over 50 experimental structures of IDO1 in complex with different ligands are available in the Protein Data Bank . The 3-bromopyrrole moiety extends into an extra “Pocket C” consisting of Gly236, Lys238, Ala260, Gly261, Gly262, Ser263, Phe291, Met295, etc .


Chemical Reactions Analysis

IDO1 catalyzes the initial and rate-limiting step in the kynurenine pathway of tryptophan metabolism by oxidizing tryptophan (Trp) to N-formylkynurenine (NFK) through the addition of molecular oxygen .


Physical And Chemical Properties Analysis

The molecular formula of Ido1-IN-5 is C23H25FN2O3 and its molecular weight is 396.5 g/mol . It has a computed XLogP3-AA of 2.9, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, and a rotatable bond count of 4 .

Epacadostat

Compound Description: Epacadostat (N-(3-[2-(2-aminoethoxy)ethoxy]propyl)-[1,2,4]triazolo[1,5-a]pyridine-6-carboxamide) is a potent and selective inhibitor of IDO1. [] It has demonstrated promising results in clinical trials, particularly in combination with immune checkpoint inhibitors like pembrolizumab for treating advanced melanoma. []

Navoximod

Compound Description: Navoximod (GDC-0919) is an orally bioavailable, potent, and selective inhibitor of IDO1. [] It has shown promising preclinical activity in enhancing antitumor immunity and has been investigated in clinical trials for various cancers.

Indoximod

Compound Description: Indoximod (D-1-methyl-tryptophan, 1-MT) is a racemic mixture where the D-enantiomer acts as an inhibitor of IDO1. [, ] It has been investigated for its potential in cancer immunotherapy, aiming to reverse the immunosuppressive tumor microenvironment.

BMS-986205

Compound Description: BMS-986205 is an orally available, selective, and potent IDO1 inhibitor. [] Preclinical studies have demonstrated its ability to suppress kynurenine production and enhance antitumor immunity. It is being investigated in clinical trials in combination with nivolumab for advanced cancers.

N-(4-chlorophenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide

Compound Description: This compound (compound 1 in the source) represents a novel IDO1 inhibitor identified through high-throughput screening. [] It served as a starting point for further structural optimization, leading to the development of more potent IDO1 inhibitors.

1-(4-cyanophenyl)-3-(3-(cyclopropylethynyl)imidazo[2,1-b]thiazol-5-yl)thiourea

Compound Description: This compound (compound 47 in the source) is a potent IDO1 inhibitor resulting from SAR studies based on N-(4-chlorophenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide. [] Its high potency is attributed to a unique sulfur-aromatic interaction network with the IDO1 enzyme.

LY3381916

Compound Description: LY3381916 is an orally available, selective IDO1 inhibitor investigated in clinical trials for advanced solid tumors. [] Studies evaluated its safety, pharmacokinetics, pharmacodynamics, and efficacy, both as monotherapy and in combination with the anti-PD-L1 antibody LY3300054.

SHR9146

Compound Description: SHR9146 is a novel, dual inhibitor of IDO1 and TDO, capable of effectively penetrating tissues. []

AT-0174

Compound Description: AT-0174 is an orally available, first-in-class, dual inhibitor of IDO1 and TDO2. [] Preclinical studies highlighted its ability to inhibit tumor progression, reduce tumor-associated macrophages, and downregulate immune checkpoint molecules like PD-L1 on tumor and immune cells.

YH29407

Compound Description: YH29407 is a novel IDO1 inhibitor with improved pharmacodynamics compared to previous inhibitors. [] Combination therapy with YH29407 and anti-PD-1 antibodies enhanced T cell-mediated antitumor immunity in preclinical models.

Source and Classification

Ido1-IN-5 is classified as a small molecule inhibitor. It targets the IDO1 enzyme, which is a cytosolic heme-containing enzyme responsible for the initial step in the kynurenine pathway of tryptophan metabolism. The kynurenine pathway is crucial for regulating immune responses, and its dysregulation has been linked to tumor progression and immune evasion in cancers .

Synthesis Analysis

The synthesis of Ido1-IN-5 involves several key steps typically found in organic synthesis, focusing on creating specific functional groups that interact with the active site of IDO1. While detailed synthetic routes for Ido1-IN-5 are not explicitly outlined in the available literature, general methods for synthesizing IDO inhibitors often include:

  • Starting Materials: Utilizing commercially available precursors that contain aromatic rings or heterocycles.
  • Reactions: Common reactions may include:
    • Nucleophilic substitutions to introduce functional groups.
    • Coupling reactions to form complex structures.
    • Cyclization reactions to create ring systems that can enhance binding affinity.

Specific parameters such as temperature, solvent choice, and reaction time would be optimized based on the desired yield and purity of the final product.

Molecular Structure Analysis

The molecular structure of Ido1-IN-5 is characterized by its ability to fit into the active site of IDO1, thereby inhibiting its activity. While the exact molecular formula and structural data for Ido1-IN-5 are not detailed in the search results, compounds designed to inhibit IDO1 typically possess:

  • Aromatic or heteroaromatic rings: These facilitate π-stacking interactions with amino acids in the enzyme's active site.
  • Functional groups: Such as amines or carboxylic acids that can form hydrogen bonds with key residues within IDO1.

Understanding the three-dimensional conformation of Ido1-IN-5 through techniques like X-ray crystallography or NMR spectroscopy would provide insights into its binding interactions with IDO1.

Chemical Reactions Analysis

Ido1-IN-5 primarily undergoes interactions with IDO1 rather than participating in extensive chemical reactions typical for small molecules. When introduced into biological systems, its primary reaction involves:

  • Binding to IDO1: This binding prevents the conversion of tryptophan to kynurenine, thereby modulating immune responses.
  • Potential metabolic pathways: The compound may be subject to metabolic transformations by cytochrome P450 enzymes or other metabolic pathways, which can affect its bioavailability and efficacy.
Mechanism of Action

The mechanism of action for Ido1-IN-5 revolves around its inhibition of IDO1 activity. By blocking this enzyme, Ido1-IN-5 reduces the production of kynurenine from tryptophan. This action leads to:

  • Increased levels of tryptophan: Which can enhance T cell proliferation and function.
  • Decreased immunosuppression: Resulting from lower kynurenine levels, thus promoting anti-tumor immunity.

Research indicates that inhibiting IDO1 can reverse tumor-induced immune tolerance, making it a promising target for cancer immunotherapy .

Physical and Chemical Properties Analysis

While specific physical and chemical properties (such as melting point, boiling point, solubility) for Ido1-IN-5 are not provided in the search results, typical properties for small molecule inhibitors include:

  • Molecular weight: Generally low (usually below 500 Da) to ensure good pharmacokinetics.
  • Solubility: Often optimized for aqueous solubility to facilitate delivery in biological systems.
  • Stability: Should be stable under physiological conditions but may be sensitive to light or heat.

Characterization through techniques such as high-performance liquid chromatography (HPLC) or mass spectrometry would provide additional insights into these properties.

Applications

Ido1-IN-5 has potential applications primarily in cancer therapy due to its role as an IDO1 inhibitor. Specific applications include:

  • Cancer Immunotherapy: By inhibiting IDO1, Ido1-IN-5 could enhance anti-tumor immune responses, making it a candidate for combination therapies with checkpoint inhibitors.
  • Research Tool: It may serve as a valuable tool for studying the role of tryptophan metabolism in various diseases beyond cancer, including autoimmune disorders and neurodegenerative diseases .

Properties

CAS Number

2166616-75-5

Product Name

Ido1-IN-5

IUPAC Name

4-fluoro-N-[(1R)-1-[1-(oxane-4-carbonyl)-2,3-dihydroindol-5-yl]ethyl]benzamide

Molecular Formula

C23H25FN2O3

Molecular Weight

396.5 g/mol

InChI

InChI=1S/C23H25FN2O3/c1-15(25-22(27)16-2-5-20(24)6-3-16)18-4-7-21-19(14-18)8-11-26(21)23(28)17-9-12-29-13-10-17/h2-7,14-15,17H,8-13H2,1H3,(H,25,27)/t15-/m1/s1

InChI Key

NUBWFWVVKLRSHS-OAHLLOKOSA-N

SMILES

CC(C1=CC2=C(C=C1)N(CC2)C(=O)C3CCOCC3)NC(=O)C4=CC=C(C=C4)F

Solubility

not available

Canonical SMILES

CC(C1=CC2=C(C=C1)N(CC2)C(=O)C3CCOCC3)NC(=O)C4=CC=C(C=C4)F

Isomeric SMILES

C[C@H](C1=CC2=C(C=C1)N(CC2)C(=O)C3CCOCC3)NC(=O)C4=CC=C(C=C4)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.